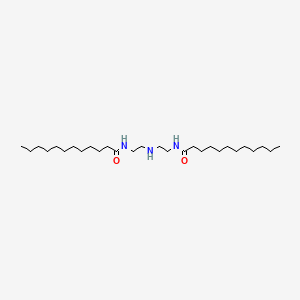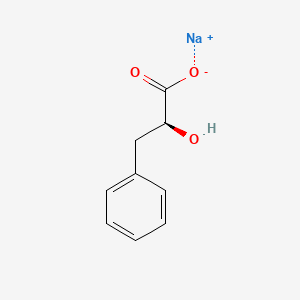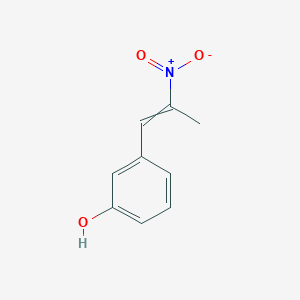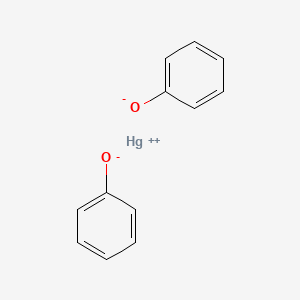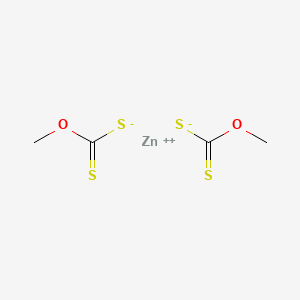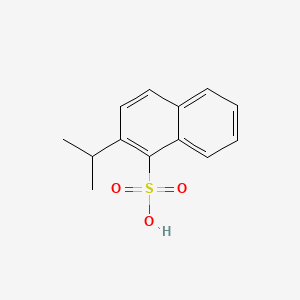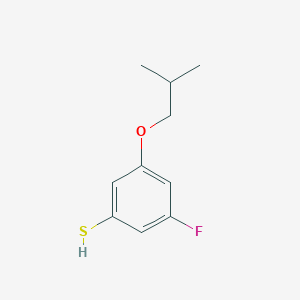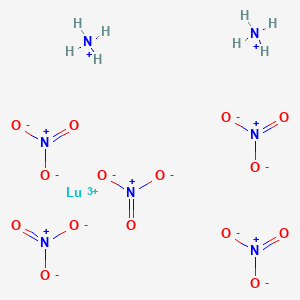
Diammonium lutetium pentanitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium lutetium pentanitrate is a chemical compound with the molecular formula H8LuN7O15 It is composed of lutetium, a rare earth element, and nitrate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diammonium lutetium pentanitrate typically involves the reaction of lutetium oxide or lutetium chloride with nitric acid, followed by the addition of ammonium nitrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Lu}_2\text{O}_3 + 10 \text{HNO}_3 \rightarrow 2 \text{Lu(NO}_3\text{)}_3 + 3 \text{H}_2\text{O} ]
[ \text{Lu(NO}_3\text{)}_3 + 2 \text{NH}_4\text{NO}_3 \rightarrow \text{(NH}_4\text{)}_2\text{Lu(NO}_3\text{)}_5 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to ensure the consistency and quality of the product. The process includes purification steps to remove any impurities and achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
Diammonium lutetium pentanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lutetium oxide and nitrogen oxides.
Reduction: Reduction reactions can convert the nitrate groups to nitrite or ammonia, depending on the reducing agent used.
Substitution: The nitrate groups can be substituted with other anions or ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as chloride or sulfate in aqueous solutions.
Major Products Formed
Oxidation: Lutetium oxide (Lu2O3) and nitrogen oxides (NOx).
Reduction: Lutetium nitrite (Lu(NO2)3) or lutetium ammonia complexes.
Substitution: Lutetium chloride (LuCl3) or lutetium sulfate (Lu2(SO4)3).
Wissenschaftliche Forschungsanwendungen
Diammonium lutetium pentanitrate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other lutetium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its therapeutic applications, particularly in targeted radiotherapy for cancer treatment.
Industry: Utilized in the production of high-performance materials and as a component in specialized coatings and ceramics.
Wirkmechanismus
The mechanism of action of diammonium lutetium pentanitrate involves its interaction with molecular targets and pathways in biological systems. In medical applications, the compound can deliver lutetium-177, a radioactive isotope, to specific cells or tissues. The lutetium-177 emits beta particles, which can destroy cancer cells by causing DNA damage and inducing cell death. The targeting is achieved through the use of ligands that bind to specific receptors on the surface of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Diammonium lutetium pentanitrate can be compared with other similar compounds, such as:
Diammonium lanthanum pentanitrate (H8LaN7O15): Similar in structure but contains lanthanum instead of lutetium. It has different chemical and physical properties due to the difference in the central metal ion.
Diammonium yttrium pentanitrate (H8YN7O15): Contains yttrium, another rare earth element, and exhibits distinct properties and applications.
The uniqueness of this compound lies in its specific interactions and applications, particularly in the field of nuclear medicine, where lutetium-177 plays a crucial role in targeted radiotherapy.
Eigenschaften
CAS-Nummer |
93918-75-3 |
|---|---|
Molekularformel |
H8LuN7O15 |
Molekulargewicht |
521.07 g/mol |
IUPAC-Name |
diazanium;lutetium(3+);pentanitrate |
InChI |
InChI=1S/Lu.5NO3.2H3N/c;5*2-1(3)4;;/h;;;;;;2*1H3/q+3;5*-1;;/p+2 |
InChI-Schlüssel |
SJJZWUQHAFATKR-UHFFFAOYSA-P |
Kanonische SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Lu+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


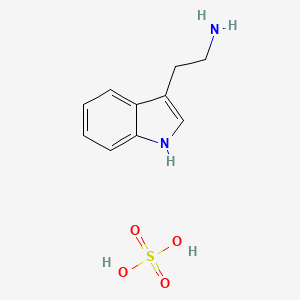
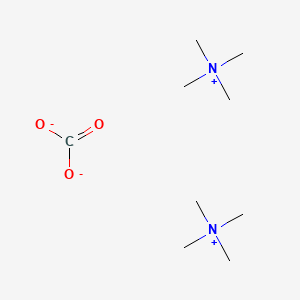
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
